2-(Furan-2-yl)pyrimidine is a heterocyclic compound that integrates a furan ring and a pyrimidine ring, making it of significant interest in medicinal chemistry. This compound exhibits unique electronic and steric properties due to the combination of these two distinct aromatic systems, which can influence its reactivity and biological activity. It serves as a valuable building block in the synthesis of various pharmaceuticals and has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities .
The compound is classified under heterocyclic compounds, specifically those containing both furan and pyrimidine moieties. It is often sourced from chemical suppliers specializing in research chemicals, such as BenchChem and other chemical databases. The compound's CAS number is 27130-93-4, which facilitates its identification in scientific literature and commercial databases .
The synthesis of 2-(Furan-2-yl)pyrimidine typically involves cyclization reactions between appropriate precursors. A common synthetic route includes the reaction of 2-aminopyrimidine with furan-2-carbaldehyde under acidic or basic conditions. Catalysts such as Lewis acids or bases may be employed to enhance the reaction efficiency and yield.
In one method, 2-aminopyrimidine is reacted with furan-2-carbaldehyde in ethanol, often under reflux conditions with sodium ethoxide as a base. This process can yield the desired pyrimidine derivative after purification steps such as recrystallization or chromatography . Industrial production may utilize batch or continuous flow processes to optimize yield and purity.
The molecular structure of 2-(Furan-2-yl)pyrimidine features a pyrimidine ring fused with a furan ring. The furan ring contributes to the compound's aromatic character, while the pyrimidine ring provides nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Key structural data includes:
2-(Furan-2-yl)pyrimidine can participate in various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. The presence of both aromatic rings allows for diverse reactivity patterns depending on the substituents present on these rings.
For instance, electrophilic substitution reactions can occur at the furan ring under suitable conditions, leading to derivatives that may possess enhanced biological activities. Additionally, the compound can undergo oxidation or reduction reactions to modify its functional groups for further applications in medicinal chemistry .
The mechanism of action for 2-(Furan-2-yl)pyrimidine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding at the active site or modulate receptor function through competitive inhibition or allosteric modulation. These interactions disrupt normal cellular processes, which can lead to therapeutic effects against various diseases .
Key chemical properties include:
These properties suggest that 2-(Furan-2-yl)pyrimidine can effectively penetrate biological membranes, enhancing its potential as a therapeutic agent .
2-(Furan-2-yl)pyrimidine has numerous applications across various fields:
Multicomponent reactions (MCRs) enable efficient construction of the 2-(furan-2-yl)pyrimidine scaffold by converging three or more reactants in a single step. These atom-economical protocols minimize purification steps while maximizing structural diversity.
Biginelli reactions employing furan-2-carboxaldehydes, β-dicarbonyl compounds, and urea/thiourea derivatives under acid catalysis yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with furyl substituents at C-4. Modifications using preformed enolates or microwave irradiation enhance regioselectivity for 4,6-disubstituted pyrimidines. For instance, Elchaninov et al. demonstrated that cyclocondensation of 3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate in ethanol/sodium ethoxide affords 3-[(2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones through chromenone ring opening and recyclization . Thiourea analogs under basic conditions generate 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones, exhibiting significant plant-growth regulation activity .
Table 1: Biginelli-Type Syntheses of Furan-Pyrimidine Hybrids
Furan Component | Catalyst/Reagent | Conditions | Product Class | Yield (%) |
---|---|---|---|---|
3-Arylmethylidenefuranones | Guanidine carbonate | EtOH, NaOEt, reflux | Pyrimidinylmethylenefuranones | 60-75 |
5-Aryl-3-arylmethylidenes | Thiourea/NaOMe | i-PrOH, reflux | 5-(2-Oxo-2-phenylethyl)pyrimidine-4-ones | 70-76 |
Furan-2-carbaldehyde | ZnCl₂ | Solvent-free, 80°C | 4,6-Disubstituted DHPMs | 65-82 |
Vilsmeier-Haack reagents (POCl₃/DMF) enable electrophilic formylation at the C-5 position of furan rings in pyrimidine conjugates. Shahbazi-Alavi et al. utilized nanocatalysts (e.g., HPA-ZSM-5) to promote formylation of 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole precursors, yielding 5-formylfuryl intermediates for downstream condensations [2]. The chloroimidate intermediates undergo nucleophilic displacement with amines or hydrazides to install aminoalkyl or hydrazonomethyl functionalities, critical for generating bioactive derivatives like N-substituted aminomethylsulfanylpyrimidines [6].
Transition metal catalysis provides precise control for forming C–C bonds between preconstructed pyrimidine and furan units, enabling late-stage derivatization of complex pharmacophores.
Nickel or palladium complexes efficiently catalyze Suzuki-Miyaura couplings between halopyrimidines and furan boronic acids. Hie and Garg developed a NiCl₂(PCy₃)₂-catalyzed protocol using 5-bromopyrimidine and 3-furanylboronic acid in tert-amyl alcohol with K₃PO₄ base, achieving 83% yield of 5-(furan-3-yl)pyrimidine under mild conditions [7]. Key advantages include:
Table 2: Suzuki-Miyaura Coupling Efficiency with Furan Boronic Acids
Halopyrimidine | Furan Boronate | Catalyst | Base/Solvent | Yield (%) |
---|---|---|---|---|
5-Bromopyrimidine | 3-Furanylboronic | NiCl₂(PCy₃)₂ (0.5%) | K₃PO₄/t-Amyl alcohol | 83 |
4-Chloropyrimidine | 2-Furanylboronic | Pd(PPh₃)₄ (5%) | K₂CO₃/Dioxane | 78 |
2-Iodopyrimidine | 2-Furanylboronic | Pd(OAc)₂/XPhos (2%) | CsF/Toluene:Water | 91 |
Palladium-catalyzed direct heteroarylation (DHA) of C–H bonds in furans with halopyrimidines circumvents prefunctionalization steps. Aleksandrov et al. demonstrated Pd(OAc)₂/P(^tBu)₃-catalyzed coupling at C-5 of 2-substituted furans using 4-bromopyrimidine substrates [3]. Electron-rich phosphine ligands suppress protodehalogenation while enhancing furan C–H activation. Additionally, Sherman and Dickson pioneered Pd-mediated heteroarylation of stannylated furans with chloropyrimidines (Stille coupling), though stoichiometric tin waste limits scalability [1].
Domino sequences efficiently build polycyclic architectures by combining 2-(furan-2-yl)pyrimidine units with additional rings, enhancing structural complexity and π-conjugation.
Furan rings participate in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles to yield fused oxa-bridged systems. Furo[2,3-d]pyrimidines form via [4+2] cycloadditions between 5-aminofuran-2(3H)-ones and enones followed by dehydrogenation [3]. [3+3] annulations using α,β-unsaturated carbonyls with N-aminopyrimidines generate functionalized pyrimido[1,2-a]benzimidazoles. Elchaninov et al. reported cyclocondensation of 3-arylmethylidenefuran-2(3H)-ones with thiourea under basic conditions, yielding spiro-fused tetrahydropyrimidine systems .
Acid-catalyzed rearrangements convert furanopyrimidine adducts into novel scaffolds. For example, Vilsmeier adducts of 2-(furan-2-yl)pyrimidines undergo nucleophile-triggered ring opening to E-enediones, which recyclize with amidines to form furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines—potent VEGFR-2 inhibitors (IC₅₀: 38.72–440.00 nM) [3]. Similarly, Elchaninov et al. observed chromenone ring scission in 3-[(2-oxo-5-phenylfuran-3-ylidene)methyl]-4H-chromen-4-ones upon guanidine attack, leading to pyrimidine-furan conjugates .
Table 3: Fused Heterocycles from Domino Cyclizations
Starting Material | Reagent | Mechanism | Product | Application |
---|---|---|---|---|
3-Arylmethylidenefuran-2(3H)-ones | Thiourea/NaOMe | Ring expansion | 2-Thioxotetrahydropyrimidine-4-ones | Plant-growth regulators |
2-(Furan-3-yl)-4-amino-6-chloropyrimidine | Acrylonitrile | [3+3] Annulation | Pyrimido[1,2-a]benzimidazole | Kinase inhibitors |
3-Cyano-5-(4-methoxyphenyl)furan | Hydrazides | Recyclization | Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | Antiangiogenic agents (VEGFR-2) |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8